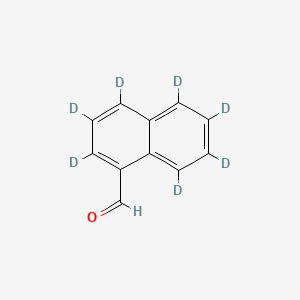

1-Naphthaldehyde-d7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Naphthaldehyde, also known as α-Naphthaldehyde or Naphthalene-1-carbaldehyde, is an organic compound with the linear formula C10H7CHO . It is used in the synthesis of various organic compounds . The molecular weight of 1-Naphthaldehyde is 156.18 .

Synthesis Analysis

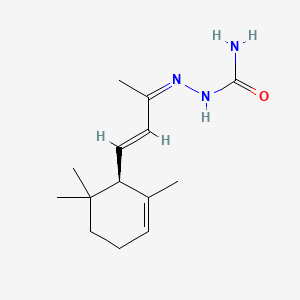

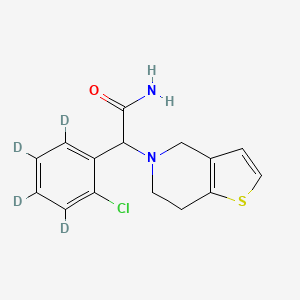

1-Naphthaldehyde can be synthesized through the condensation of 1-naphthaldehyde with semicarbazide . It can also be used to synthesize (S)-1-α-naphthyl-1-ethanol, N-(4-aryl)-N-(α-naphthyliden)amines, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, and naphthalene-1-carboxylic acid methyl ester .Molecular Structure Analysis

The molecular structure of 1-Naphthaldehyde consists of a naphthalene ring attached to a formyl group . The compound exhibits a linear formula of C10H7CHO .Chemical Reactions Analysis

In the presence of Lewis acids, the typical photochemical behavior of naphthaldehydes is completely altered . Without Lewis acids, reactions at the carbonyl group are exclusively observed while Lewis acids facilitate a visible light-mediated cycloaddition at the arene core providing access to products of aromatic C–H functionalization via cyclobutane intermediates .Physical And Chemical Properties Analysis

1-Naphthaldehyde is a liquid that appears colorless to pale yellow . It has a pungent odor . The compound has a refractive index of 1.652 (lit.) . It has a boiling point of 160-161 °C/15 mmHg (lit.) and a melting point of 1-2 °C (lit.) . The density of 1-Naphthaldehyde is 1.15 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Development of Sensors : 2-Hydroxy-1-naphthaldehyde is used as a functionalised fluorescent backbone for synthesizing various fluorescent chemosensors. These sensors are effective in detecting different cations and anions, as well as toxic species and reactive substrates. The sensing mechanisms involve various fluorometric and mechanistic pathways (Das & Goswami, 2017).

Selective Detection of Ions : Studies have shown the synthesis and application of 2-hydroxy-1-naphthaldehyde-based chemosensors for the selective detection of specific ions like aluminium. These sensors demonstrate high sensitivity and reversibility, making them useful for various applications (Sun, Miao, Zhang, Li, & Chang, 2018).

Photorearrangement Mechanism Studies : 1-Nitro-2-naphthaldehyde, a derivative, has been studied for its photorearrangement mechanisms, which are crucial for the development of optical storage devices. This research has implications for improving data storage technologies (Dvornikov, Taylor, Liang, & Rentzepis, 1998).

Fluorescence and Phosphorescence Studies : The fluorescence and phosphorescence properties of naphthaldehydes and their derivatives have been extensively studied. This research aids in understanding the photophysical behavior of these compounds, which is essential for various applications in material science (Kitamura & Baba, 1975).

Humidity Sensing in Industrial and Food Products : A hydroxy naphthaldehyde-based luminogen was synthesized to monitor humidity content in industrial solvents and food products. This technology is significant for regulating industrial safety management and ensuring food quality (Das, Bej, Hirani, & Banerjee, 2021).

Safety and Hazards

1-Naphthaldehyde is harmful if swallowed . It is recommended to use only under a chemical fume hood, wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with eyes, skin, or clothing . If swallowed, immediate medical assistance is advised .

Eigenschaften

IUPAC Name |

2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H/i1D,2D,3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAINHDHICKHLX-GSNKEKJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])C=O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662136 |

Source

|

| Record name | (~2~H_7_)Naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthaldehyde-d7 | |

CAS RN |

1190020-48-4 |

Source

|

| Record name | (~2~H_7_)Naphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.